

An In-Depth Technical Guide to the Thermochemical Properties of 1,2-Pentadiene

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Compound of Interest

Compound Name: 1,2-Pentadiene

Cat. No.: B1661991

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **1,2-pentadiene** (also known as ethylallene). The information presented herein is compiled from critically evaluated data and is intended to be a valuable resource for professionals in research, science, and drug development who require precise thermodynamic values for this compound.

Core Thermochemical Data

The thermochemical properties of **1,2-pentadiene** have been experimentally determined and are summarized in the tables below. These values are essential for understanding the molecule's stability, reactivity, and energy content, which are critical parameters in computational chemistry, reaction design, and process modeling.

Gas Phase Thermochemical Properties

The following table summarizes the key thermochemical properties of **1,2-pentadiene** in the gas phase at standard conditions (298.15 K and 1 bar).

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	140.6 ± 0.67	kJ/mol	Combustion Calorimetry	Fraser and Prosen, 1955[1]
Standard Enthalpy of Combustion ($\Delta_c H^\circ_{\text{gas}}$)	-3251.6 ± 0.63	kJ/mol	Combustion Calorimetry	Fraser and Prosen, 1955[1][2]
Standard Molar Entropy (S°_{gas})	334.80	J/mol·K	Adiabatic Calorimetry	Messerly J.F., 1970[1][2]

Condensed Phase Thermochemical Properties

The thermochemical properties of liquid **1,2-pentadiene** are presented below.

Property	Value	Units	Method	Reference
Standard Molar Entropy of Liquid (S°_{liquid})	244.97	J/mol·K	Adiabatic Calorimetry	Messerly, Todd, et al., 1970[3]
Constant Pressure Heat Capacity of Liquid ($C_{p,\text{liquid}}$) at 298.15 K	150.83	J/mol·K	Adiabatic Calorimetry	Messerly, Todd, et al., 1970[3]

Phase Change and Heat Capacity Data

The energetics of phase transitions and the heat capacity of **1,2-pentadiene** across a range of temperatures are crucial for understanding its physical behavior.

Property	Value	Units	Temperature (K)	Reference
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	7.5592	kJ/mol	135.89	Messerly, Todd, et al., 1970[1]
Entropy of Fusion ($\Delta_{\text{fus}}S$)	55.628	J/mol·K	135.89	Messerly, Todd, et al., 1970[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	29.1	kJ/mol	300	Forziati, Camin, et al., 1950[1]

Constant Pressure Heat Capacity of Gaseous **1,2-Pentadiene** at Various Temperatures[1][2]

Temperature (K)	Cp,gas (J/mol·K)
298.15	101.00
300	101.4
400	126.6
500	149.3
600	168.6

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key cited experiments.

Determination of the Enthalpy of Combustion (Fraser and Prosen, 1955)

The standard enthalpy of combustion of **1,2-pentadiene** was determined by Fraser and Prosen using a flame calorimeter at constant pressure.

Apparatus:

- A glass reaction vessel housed within a calorimeter.
- The calorimeter was calibrated using electrical energy.

Procedure:

- A vapor of **1,2-pentadiene** was carried by helium gas into the reaction vessel.
- The hydrocarbon vapor was combusted in a flame at constant pressure in the presence of excess oxygen.
- The reaction produced gaseous carbon dioxide and liquid water.
- The temperature change of the calorimeter system was measured to determine the heat released by the combustion reaction.
- The energy equivalent of the calorimeter was determined through separate electrical calibration experiments.
- The standard heat of combustion was calculated from the experimental data, with all reactants and products in their thermodynamic standard reference states at 25°C.

Determination of Heat Capacity and Entropy (Messerly, Todd, et al., 1970)

The heat capacity and, subsequently, the third-law entropy of **1,2-pentadiene** were determined using adiabatic calorimetry. This technique is designed to measure the heat capacity of a substance as a function of temperature with high accuracy.

General Principles of Adiabatic Calorimetry: Adiabatic calorimetry aims to create a thermally isolated system where the heat added to the sample only increases the sample's temperature, with no heat loss to the surroundings.

Apparatus:

- A sample cell (calorimeter) containing the substance under investigation.

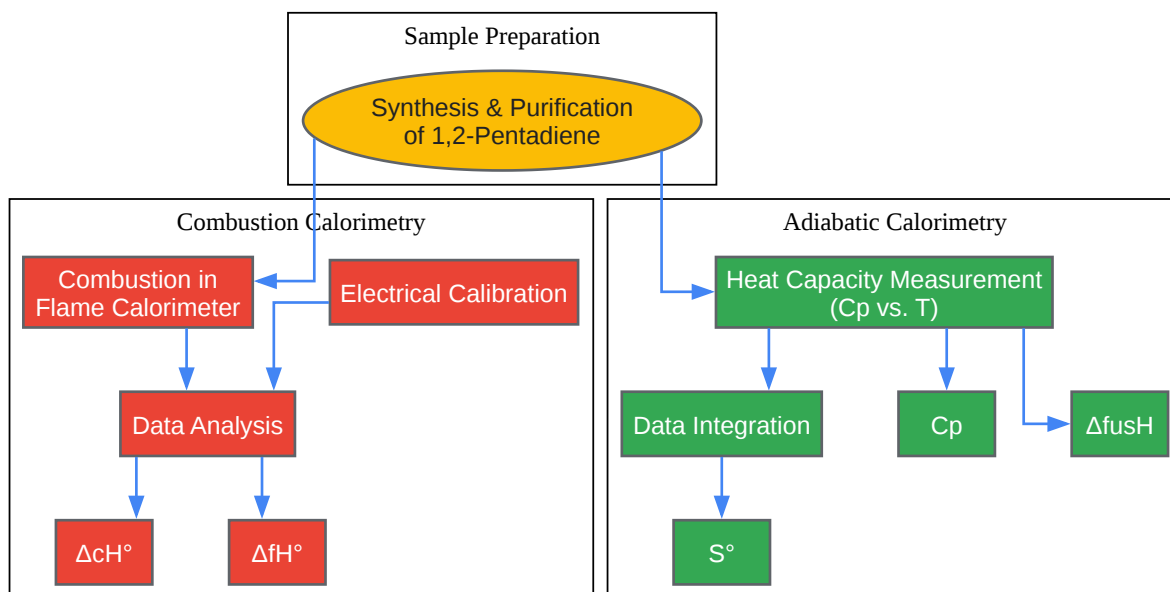
- An adiabatic shield surrounding the calorimeter.
- Thermometers to measure the temperature of both the calorimeter and the shield.
- A heater to introduce a known amount of electrical energy into the sample.

Procedure:

- A purified sample of **1,2-pentadiene** was placed in the calorimeter.
- The calorimeter and the surrounding adiabatic shield were cooled to a low starting temperature.
- A known quantity of electrical energy was supplied to the heater within the calorimeter, causing the temperature of the sample to rise.
- During this heating period, the temperature of the adiabatic shield was continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat exchange between them.
- The temperature of the sample was measured before and after the energy input to determine the temperature change (ΔT).
- The heat capacity (C_p) was calculated at the mean temperature of the interval using the formula $C_p = (\text{Energy Input}) / (\text{moles of sample} \times \Delta T)$.
- This process was repeated over a range of temperatures to obtain the heat capacity as a function of temperature.
- The standard molar entropy (S°) was then calculated by integrating the heat capacity data from 0 K to 298.15 K, applying the third law of thermodynamics.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical properties of **1,2-pentadiene**.



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Caption: Workflow for determining thermochemical properties of **1,2-pentadiene**.

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